2,4-Dihydroxy-3,6-dimethylbenzoic acid
Overview
Description
2,4-Dihydroxy-3,6-dimethylbenzoic acid is a derivative of benzoic acid with two hydroxyl groups and two methyl groups on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and properties of structurally related compounds, which can be used to infer certain aspects of 2,4-dihydroxy-3,6-dimethylbenzoic acid.
Synthesis Analysis
The synthesis of related compounds often involves electrochemical methods or condensation reactions. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles leads to the formation of benzofuro[2,3-d]pyrimidine derivatives . Similarly, 2-amino-4,5-dimethylbenzoic acid is synthesized from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation . These methods could potentially be adapted for the synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid.
Molecular Structure Analysis
X-ray crystallography studies provide insights into the preferred conformations of dihydroxybenzoic acid derivatives. For example, 2,6-dimethyl-1,4-dihydrobenzoic acid exhibits a puckered cyclohexadiene ring , while 2,6-dihydroxybenzoic acid forms hydrogen-bonded carboxylic dimers . These findings suggest that 2,4-dihydroxy-3,6-dimethylbenzoic acid may also exhibit specific conformational preferences and hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of dihydroxybenzoic acid derivatives with metal ions has been studied, showing that these compounds can form stable complexes with metals such as manganese . The electrochemical behavior of these acids and their interaction with metals could be relevant to understanding the reactivity of 2,4-dihydroxy-3,6-dimethylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroxybenzoic acids are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and cooperativity of the hydrogen-bond system . The protonation and dimerization behavior of dihydroxybenzoic acids in solution have also been characterized, indicating the formation of both monomeric and dimeric species . These studies provide a foundation for predicting the behavior of 2,4-dihydroxy-3,6-dimethylbenzoic acid in various environments.
Relevant Case Studies
While the provided papers do not include case studies on 2,4-dihydroxy-3,6-dimethylbenzoic acid, they do offer case studies on related compounds. For example, the electrochemical synthesis of benzofuro[2,3-d]pyrimidine derivatives and the characterization of the molecular structures of trihydroxybenzoic acid are relevant to understanding the behavior of similar compounds. Additionally, the identification of 2,3-dihydroxybenzoic acid as a product of human aspirin metabolism highlights the biological relevance of dihydroxybenzoic acids.
Scientific Research Applications
Synthesis Processes
The synthesis of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and its derivatives has been a focus of chemical research. Barrett, Morris, and Barton (1981) describe the syntheses of methyl 2,4-dihydroxy-6-methyl and -3,6-dimethylbenzoates, emphasizing the use of condensation reactions and detailing efficient synthesis processes (Barrett et al., 1981).
Antimicrobial Properties
Medeiros et al. (2011) isolated new depsides, including derivatives of 2,4-Dihydroxy-3,6-dimethylbenzoic acid, from Cladosporium uredinicola, an endophytic fungus. These compounds exhibited moderate bacteriostatic and bactericidal effects on various bacterial strains, highlighting their potential antimicrobial applications (Medeiros et al., 2011).
Anticancer Activity
Aravind et al. (2014) studied the chemical compositions of the chloroform extract of lichen Parmelia erumpens, including 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound showed promising antimicrobial activity and potential anticancer properties, as indicated by its ability to suppress cancer cell growth and induce apoptosis (Aravind et al., 2014).
Biosynthetic Research
Research on biosynthesis has also involved 2,4-Dihydroxy-3,6-dimethylbenzoic acid. Bedford et al. (1971) investigated its role as a specific precursor in the biosynthesis of mycophenolic acid, a notable finding in the study of natural product biosynthesis (Bedford et al., 1971).
Chemical Characterization and Derivatives
The chemical characterization of compounds related to 2,4-Dihydroxy-3,6-dimethylbenzoic acid has been a subject of interest. Studies like those conducted by Elix and Wardlaw (1996) and Yang and Denny (2009) have contributed to understanding the structural and chemical properties of related compounds, which can inform further applications in chemistry and pharmacology (Elix & Wardlaw, 1996); (Yang & Denny, 2009).
Safety And Hazards
properties
IUPAC Name |
2,4-dihydroxy-3,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLJRRECIZZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352972 | |
Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3,6-dimethylbenzoic acid | |
CAS RN |
4707-46-4 | |
Record name | 3-Methylorsellinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4707-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.